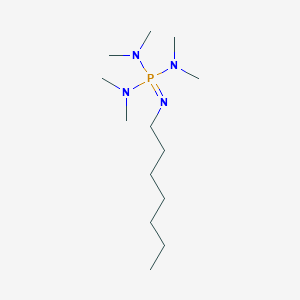
N'''-Heptyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is a phosphazene base known for its strong basicity and steric hindrance. This compound is part of a family of extremely strong, non-ionic, non-charged nitrogen bases . It is used in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide typically involves the reaction of heptylamine with hexamethylphosphoramide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoramide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves its strong basicity and ability to stabilize negative charges. This allows it to act as a catalyst in various chemical reactions by facilitating the formation of reactive intermediates. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
tert-Butylimino-tris(dimethylamino)phosphorane: Similar in structure but with different alkyl groups.
Hexamethylphosphoramide: Another strong base with similar applications but different properties.
Uniqueness
N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is unique due to its heptyl group, which provides additional steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
81675-79-8 |
|---|---|
Molecular Formula |
C13H33N4P |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-heptylimino-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H33N4P/c1-8-9-10-11-12-13-14-18(15(2)3,16(4)5)17(6)7/h8-13H2,1-7H3 |
InChI Key |
ZCBYEECEKNWFPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=P(N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


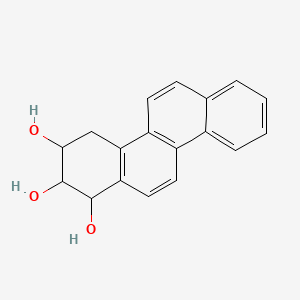

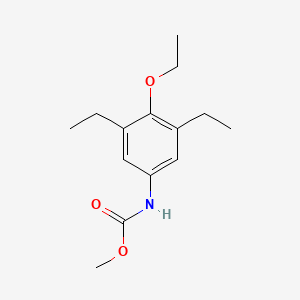
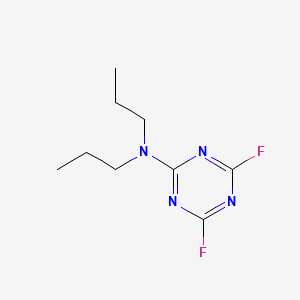

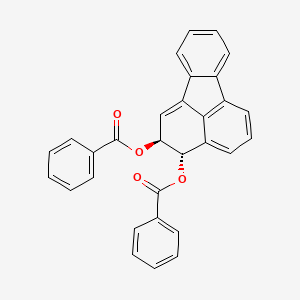
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
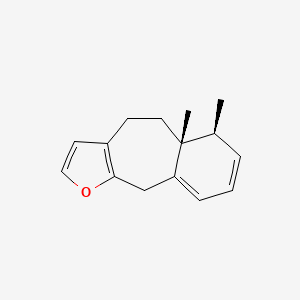
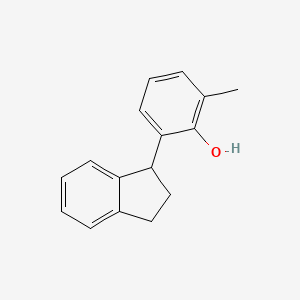
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
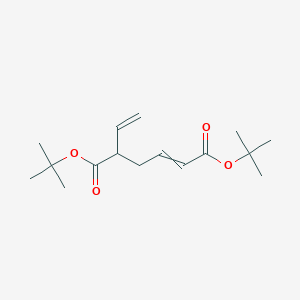
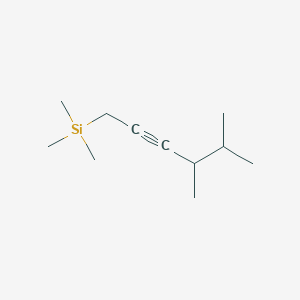
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
